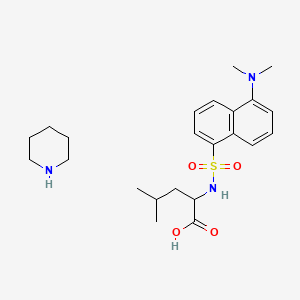
4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-((3-(2,3-Dihidro-2-oxo-1H-benzimidazol-1-il)propil)(fenilmetil)amino)-2-hidroxipropoxi)fenilacetamida es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura intrincada, que incluye una porción de benzimidazol, un grupo fenilacetamida y un enlace hidroxipropoxi. Sus propiedades químicas únicas lo convierten en un tema valioso para estudios en química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(3-((3-(2,3-Dihidro-2-oxo-1H-benzimidazol-1-il)propil)(fenilmetil)amino)-2-hidroxipropoxi)fenilacetamida generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. La ruta sintética general incluye:
Formación del grupo benzimidazol: Este paso implica la condensación de o-fenilendiamina con un ácido carboxílico o sus derivados en condiciones ácidas para formar el anillo benzimidazol.
Alquilación: El derivado de benzimidazol se alquila entonces con un haluro de alquilo adecuado para introducir el grupo propilo.
Aminación: El benzimidazol alquilado se hace reaccionar con un derivado de fenilmetilamina para formar el compuesto intermedio.
Formación del enlace hidroxipropoxi: El intermedio se hace reaccionar entonces con un epóxido para introducir el grupo hidroxipropoxi.
Acetilación: Finalmente, el compuesto se acetila con cloruro de fenilacetilo para formar el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de alta presión, equipos de síntesis automatizados y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(3-((3-(2,3-Dihidro-2-oxo-1H-benzimidazol-1-il)propil)(fenilmetil)amino)-2-hidroxipropoxi)fenilacetamida experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxipropoxi se puede oxidar para formar un derivado de cetona o aldehído.
Reducción: El anillo de benzimidazol se puede reducir bajo condiciones específicas para formar un derivado dihidrobenzimidazol.
Sustitución: El grupo fenilacetamida puede sufrir reacciones de sustitución nucleofílica para introducir diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Se emplean nucleófilos como aminas, tioles y haluros en condiciones básicas o ácidas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen derivados de cetona o aldehído (oxidación), derivados dihidrobenzimidazol (reducción) y varios derivados de fenilacetamida sustituidos (sustitución).
Aplicaciones Científicas De Investigación
4-(3-((3-(2,3-Dihidro-2-oxo-1H-benzimidazol-1-il)propil)(fenilmetil)amino)-2-hidroxipropoxi)fenilacetamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 4-(3-((3-(2,3-Dihidro-2-oxo-1H-benzimidazol-1-il)propil)(fenilmetil)amino)-2-hidroxipropoxi)fenilacetamida implica su interacción con objetivos moleculares y vías específicas. Se sabe que la porción de benzimidazol interactúa con el ADN y las enzimas, lo que lleva a la inhibición de la síntesis de ADN y la actividad enzimática. El grupo fenilacetamida puede mejorar la afinidad de unión del compuesto a sus objetivos, mientras que el enlace hidroxipropoxi proporciona sitios adicionales para enlaces de hidrógeno e interacciones hidrofóbicas.
Comparación Con Compuestos Similares
Compuestos similares
3-(2,3-Dihidro-2-oxo-1H-benzimidazol-1-il)propil Domperidona: Este compuesto comparte la porción de benzimidazol y el enlace propilo, pero difiere en su estructura general y actividad biológica.
1,3-Dihidro-1-[3-(1-piperidinil)propil]-2H-benzimidazol-2-ona: Otro derivado de benzimidazol con un patrón de sustitución y perfil farmacológico diferente.
Singularidad
4-(3-((3-(2,3-Dihidro-2-oxo-1H-benzimidazol-1-il)propil)(fenilmetil)amino)-2-hidroxipropoxi)fenilacetamida es única debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su capacidad para sufrir diversas reacciones químicas y sus potenciales aplicaciones terapéuticas lo convierten en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Número CAS |
84255-04-9 |
|---|---|
Fórmula molecular |
C28H32N4O4 |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
2-[4-[3-[benzyl-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]amino]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C28H32N4O4/c29-27(34)17-21-11-13-24(14-12-21)36-20-23(33)19-31(18-22-7-2-1-3-8-22)15-6-16-32-26-10-5-4-9-25(26)30-28(32)35/h1-5,7-14,23,33H,6,15-20H2,(H2,29,34)(H,30,35) |
Clave InChI |
QCSFBRDXPIUVII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCCN2C3=CC=CC=C3NC2=O)CC(COC4=CC=C(C=C4)CC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


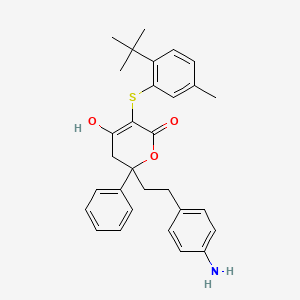
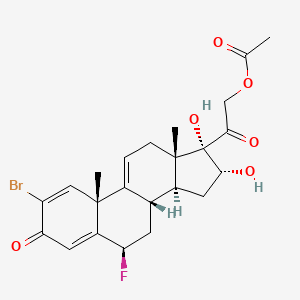
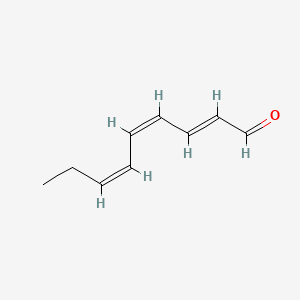


![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
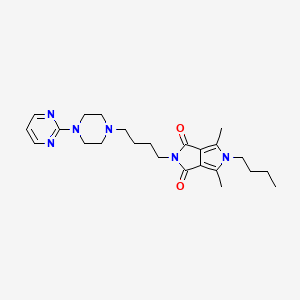


![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)
![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)


